molecular formula C13H19N B3058528 4-(2,5-Dimethylphenyl)piperidine CAS No. 899359-38-7

4-(2,5-Dimethylphenyl)piperidine

Cat. No.: B3058528
CAS No.: 899359-38-7
M. Wt: 189.3 g/mol
InChI Key: NWGUWTWPFOIODL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) and nucleophiles like Grignard reagents .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

4-(2,5-Dimethylphenyl)piperidine has a wide range of scientific research applications. In medicinal chemistry, it serves as a crucial building block for designing drugs with potential therapeutic properties. Its derivatives are present in more than twenty classes of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents . In organic synthesis, it is used as an intermediate for the preparation of more complex molecules. Additionally, it finds applications in the development of agrochemicals and materials science .

Comparison with Similar Compounds

4-(2,5-Dimethylphenyl)piperidine can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications .

List of Similar Compounds:
  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Properties

IUPAC Name

4-(2,5-dimethylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-3-4-11(2)13(9-10)12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGUWTWPFOIODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647993
Record name 4-(2,5-Dimethylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899359-38-7
Record name 4-(2,5-Dimethylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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